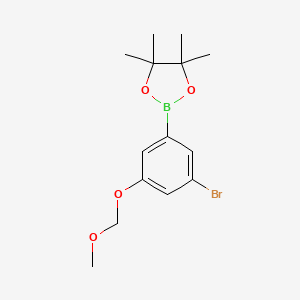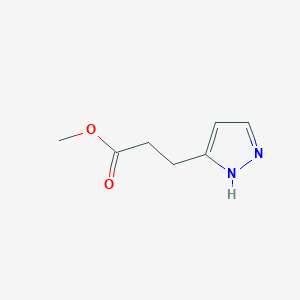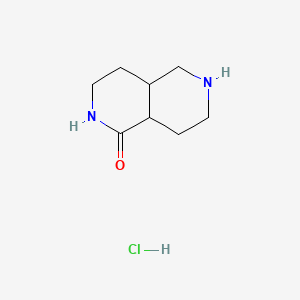
Octahydro-2,6-naphthyridin-1(2H)-one hcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octahydro-2,6-naphthyridin-1(2H)-one hydrochloride is a chemical compound with significant interest in various scientific fields. It is a derivative of naphthyridine, characterized by its octahydro structure, which implies the presence of eight hydrogen atoms added to the naphthyridine ring system. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Octahydro-2,6-naphthyridin-1(2H)-one hydrochloride typically involves the hydrogenation of 2,6-naphthyridine. This process can be carried out using a palladium or platinum catalyst under high pressure and temperature conditions. The hydrogenation reaction adds hydrogen atoms to the naphthyridine ring, resulting in the octahydro structure.
Industrial Production Methods: In an industrial setting, the production of Octahydro-2,6-naphthyridin-1(2H)-one hydrochloride may involve continuous flow reactors to ensure consistent quality and yield. The use of high-pressure hydrogenation reactors with efficient catalysts is crucial for large-scale production. The final product is then purified and converted to its hydrochloride salt form by reacting with hydrochloric acid.
Types of Reactions:
Oxidation: Octahydro-2,6-naphthyridin-1(2H)-one hydrochloride can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of various oxidized derivatives.
Reduction: The compound can be further reduced under specific conditions to yield fully saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace hydrogen atoms in the ring structure. Common reagents include halogens and alkylating agents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium or platinum catalysts.
Nucleophiles: Halogens, alkylating agents.
Major Products Formed:
Oxidized Derivatives: Various oxidized forms depending on the extent of oxidation.
Reduced Derivatives: Fully saturated naphthyridine derivatives.
Substituted Products: Compounds with nucleophilic groups replacing hydrogen atoms.
Applications De Recherche Scientifique
Octahydro-2,6-naphthyridin-1(2H)-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent. Its derivatives may have therapeutic applications in treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of Octahydro-2,6-naphthyridin-1(2H)-one hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
2,6-Naphthyridine: The parent compound from which Octahydro-2,6-naphthyridin-1(2H)-one hydrochloride is derived.
Octahydro-1,5-naphthyridin-2(1H)-one: A similar compound with a different substitution pattern on the naphthyridine ring.
Hexahydro-2,6-naphthyridine: A partially hydrogenated derivative of naphthyridine.
Uniqueness: Octahydro-2,6-naphthyridin-1(2H)-one hydrochloride is unique due to its fully hydrogenated naphthyridine ring, which imparts distinct chemical and physical properties. Its hydrochloride form enhances its solubility, making it more versatile for various applications.
Propriétés
Formule moléculaire |
C8H15ClN2O |
|---|---|
Poids moléculaire |
190.67 g/mol |
Nom IUPAC |
3,4,4a,5,6,7,8,8a-octahydro-2H-2,6-naphthyridin-1-one;hydrochloride |
InChI |
InChI=1S/C8H14N2O.ClH/c11-8-7-2-3-9-5-6(7)1-4-10-8;/h6-7,9H,1-5H2,(H,10,11);1H |
Clé InChI |
GMNXKOCXRFPFRP-UHFFFAOYSA-N |
SMILES canonique |
C1CNC(=O)C2C1CNCC2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


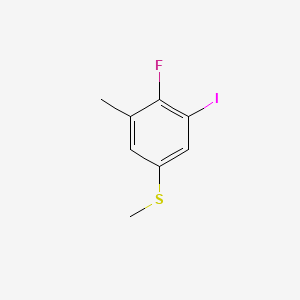

![2-methyl-2,6-dihydro-4H-furo[3,4-c]pyrazol-3-amine](/img/structure/B14034683.png)
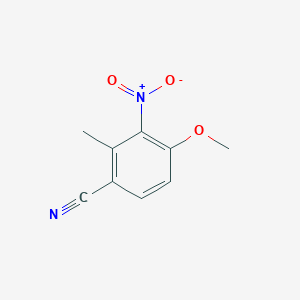
![(2-Chloro-3-(trifluoromethyl)phenyl)(1-(5-fluoropyridin-2-YL)-1,4,6,7-tetrahydro-5H-imidazo[4,5-C]pyridin-5-YL)methanone](/img/structure/B14034701.png)
![8-Ethyl-6-oxa-9-azaspiro[4.5]decane](/img/structure/B14034716.png)

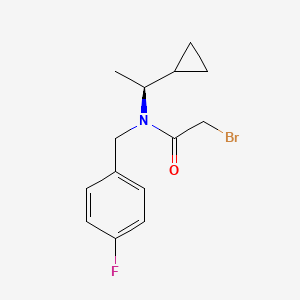

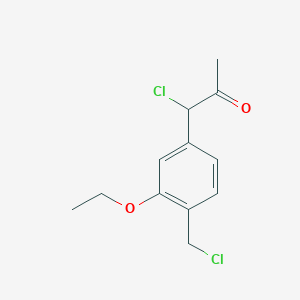

![exo-2-Cbz-6-hydroxy-2-azabicyclo[2.2.1]heptane](/img/structure/B14034740.png)
